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Compound of Interest

Compound Name: Methyl 4,6-dibromonicotinate

Cat. No.: B569973

For Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 4,6-dibromonicotinate is a halogenated pyridine derivative with potential
applications as a versatile building block in the synthesis of novel pharmaceutical compounds
and functional materials. A comprehensive understanding of its spectroscopic characteristics is
fundamental for its identification, purity assessment, and the structural elucidation of its
derivatives. This technical guide provides a detailed overview of the expected spectroscopic
data for Methyl 4,6-dibromonicotinate, based on established principles of nuclear magnetic
resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
While a complete set of experimentally derived spectra for this specific compound is not readily
available in public databases, this document offers a robust, predicted spectroscopic profile to
guide researchers.

Molecular Structure and Properties

e Chemical Name: Methyl 4,6-dibromonicotinate
e Molecular Formula: C7HsBr2NO:2
e Molecular Weight: 294.94 g/mol

e CAS Number: 1364663-27-3

Predicted Spectroscopic Data
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The following sections and tables summarize the predicted spectroscopic data for Methyl 4,6-
dibromonicotinate. These predictions are derived from the analysis of its chemical structure
and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the carbon-hydrogen framework of
a molecule.

IH NMR (Proton NMR) Spectroscopy

The proton NMR spectrum is expected to show two signals corresponding to the aromatic
protons and one signal for the methyl ester protons.

o Table 1: Predicted *H NMR Spectroscopic Data (500 MHz, CDCls)

Chemical Shift (3)

Multiplicity Integration Assignment
ppm
. H-2 (proton ortho
~8.9-9.1 Singlet 1H .
to the nitrogen)
H-5 (proton between
~8.4 - 8.6 Singlet 1H the two bromine

atoms)

| ~3.9 - 4.0 | Singlet | 3H | -OCHs (methyl ester) |
13C NMR (Carbon-13 NMR) Spectroscopy

The proton-decoupled 13C NMR spectrum should display signals for all seven carbon atoms in
the molecule. The chemical shifts are influenced by the electronegativity of the nitrogen and
bromine atoms, as well as the ester group.

o Table 2: Predicted 3C NMR Spectroscopic Data (125 MHz, CDCIs)
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Chemical Shift (8) ppm Assighment

~164 - 166 C=0 (ester carbonyl)

~152 - 154 C-2 (carbon adjacent to nitrogen)

~145 - 147 C-6 (carbon bearing a bromine atom)

~140 - 142 C-4 (carbon bearing a bromine atom)

~130 - 132 C-5 (carbon between the two bromine atoms)
~125 - 127 C-3 (carbon bearing the ester group)

| ~52 - 54 | -OCHs (methyl ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and elemental composition of
the compound. Due to the presence of two bromine atoms, the molecular ion peak will exhibit a
characteristic isotopic pattern. Natural bromine consists of two major isotopes, 7°Br (~50.7%)
and 81Br (~49.3%). This results in a distinctive M, M+2, and M+4 pattern with relative intensities
of approximately 1:2:1.

o Table 3: Predicted Mass Spectrometry Data

miz Relative Intensity Assighment

293 ~50% [M]*e (with 7°Br, 7°Br)
295 ~100% [M+2]*e (with 7°Br, 81Br)
297 ~50% [M+4]+e (with 81Br, 81Br)
262/264/266 Variable [M - OCHs]*

| 236/238/240 | Variable | [M - COOCHs]* |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.
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o Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~?*) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H stretch

] Aliphatic C-H stretch (methyl
~2950 Medium

group)
~1730 - 1715 Strong C=0 stretch (ester)
) C=C and C=N stretches
~1600, ~1450 Medium o
(aromatic ring)
~1300 - 1250 Strong C-O stretch (ester)

~600 - 500 | Medium to Strong | C-Br stretch |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small
organic molecule like Methyl 4,6-dibromonicotinate.

Synthesis of Methyl 4,6-dibromonicotinate

A plausible synthetic route involves the bromination of a suitable nicotinic acid precursor
followed by esterification. For instance, 4-hydroxynicotinic acid can be dibrominated, and the
resulting carboxylic acid can be esterified to yield the target compound.

NMR Spectroscopy

e Sample Preparation:
o Weigh approximately 5-10 mg of the sample for *H NMR (or 20-50 mg for 13C NMR).

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCI3) in a clean, dry 5 mm NMR tube.

o Ensure the sample is fully dissolved; gentle vortexing may be applied.
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o Add a small amount of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).

o Data Acquisition:

[e]

Insert the sample into the NMR spectrometer.

o

Tune and shim the instrument to optimize the magnetic field homogeneity.

[¢]

Acquire the *H NMR spectrum using a standard pulse sequence.

[¢]

For 13C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon.

Mass Spectrometry

o Sample Preparation (for Electrospray lonization - ESI):

o Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile)
at a concentration of approximately 1 mg/mL.

o Dilute the stock solution to a final concentration of 1-10 pg/mL in the mobile phase.
o Filter the final solution through a 0.22 pum syringe filter into an autosampler vial.
o Data Acquisition:

o Use a mass spectrometer equipped with an ESI source, typically in positive ion mode to
detect the protonated molecule [M+H]* or the molecular ion [M]*s.

o Introduce the sample into the mass spectrometer via direct infusion or liquid
chromatography (LC).

o Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500
amu).

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
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[e]

Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry.

[e]

Collect a background spectrum of the clean, empty ATR crystal.

o

Place a small amount of the solid sample directly onto the ATR crystal.

[¢]

Apply pressure with the anvil to ensure good contact between the sample and the crystal.

o Data Acquisition:
o Collect the sample spectrum, typically over a range of 4000-400 cm™1.

o The instrument's software will automatically ratio the sample spectrum against the
background to generate the final absorbance or transmittance spectrum.

Visualizations
Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a
small organic molecule like Methyl 4,6-dibromonicotinate.
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Caption: General workflow for the synthesis and spectroscopic characterization of Methyl 4,6-
dibromonicotinate.
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Structure and Spectroscopic Correlation

This diagram shows the structure of Methyl 4,6-dibromonicotinate and correlates it with the
predicted *H and 3C NMR chemical shifts.

Methyl 4,6-dibromonicotinate Structure Predicted 'H NMR Predicted 3C NMR

H-2:~9.0 ppm (5) H-5:~8.5 ppm (5) -OCH:: ~3.9 ppm (5) C=0:~165 ppm C-2:~153 ppm C-6:~146 ppm C-4:~141 ppm C-5:~131 ppm C-3:~126 ppm -OCHs: ~53 ppm

Click to download full resolution via product page

Caption: Correlation of the chemical structure of Methyl 4,6-dibromonicotinate with its
predicted NMR data.

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of Methyl
4,6-dibromonicotinate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b569973#spectroscopic-data-of-methyl-4-6-
dibromonicotinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact
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